molecular formula C14H19BrN2O3 B11803905 Tert-butyl 2-(5-bromopyridin-3-YL)morpholine-4-carboxylate CAS No. 1427501-55-0

Tert-butyl 2-(5-bromopyridin-3-YL)morpholine-4-carboxylate

Cat. No.: B11803905
CAS No.: 1427501-55-0
M. Wt: 343.22 g/mol
InChI Key: XTAQGJLIFWTMKZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate: is a chemical compound with the molecular formula C14H19BrN2O3 . It is commonly used as an analytical reagent to determine oxidative injury in cells and can serve as a potential biomarker for oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with morpholine and tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester bond .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate involves its interaction with cellular components to induce or measure oxidative stress. The compound can react with reactive oxygen species (ROS) and other oxidative agents, leading to measurable changes that can be used as indicators of oxidative injury .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate is unique due to its specific structure, which combines a bromopyridine moiety with a morpholine ring and a tert-butyl ester group. This unique combination allows it to serve as a versatile reagent in various chemical and biological applications.

Properties

CAS No.

1427501-55-0

Molecular Formula

C14H19BrN2O3

Molecular Weight

343.22 g/mol

IUPAC Name

tert-butyl 2-(5-bromopyridin-3-yl)morpholine-4-carboxylate

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-4-5-19-12(9-17)10-6-11(15)8-16-7-10/h6-8,12H,4-5,9H2,1-3H3

InChI Key

XTAQGJLIFWTMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=CN=C2)Br

Origin of Product

United States

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